molecular formula C17H26N2OS2 B2761807 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one CAS No. 1448067-03-5

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one

Cat. No.: B2761807
CAS No.: 1448067-03-5
M. Wt: 338.53
InChI Key: VSTOTXAZZKIVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one is a synthetic organic compound that belongs to the class of thiazepanes Thiazepanes are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one typically involves the following steps:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of a suitable precursor containing sulfur and nitrogen functionalities.

    Introduction of the Dimethylamino Group: This step involves the alkylation of the thiazepane ring with a dimethylamino-containing reagent.

    Attachment of the Phenylthio Group: This can be done through a nucleophilic substitution reaction where a phenylthio group is introduced to the propanone moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Halides, thiols, amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted thiazepanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development due to its unique structural features.

    Industry: As an intermediate in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Aminomethyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one: Similar structure but with an aminomethyl group instead of a dimethylamino group.

    1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(methylthio)propan-1-one: Similar structure but with a methylthio group instead of a phenylthio group.

Uniqueness

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(phenylthio)propan-1-one is unique due to the presence of both the dimethylamino and phenylthio groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-3-phenylsulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS2/c1-18(2)13-15-14-21-11-6-10-19(15)17(20)9-12-22-16-7-4-3-5-8-16/h3-5,7-8,15H,6,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTOTXAZZKIVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.